molecular formula C19H24N4O3 B2953705 1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-4-(4-nitrobenzoyl)piperazine CAS No. 446270-38-8

1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-4-(4-nitrobenzoyl)piperazine

Cat. No.: B2953705
CAS No.: 446270-38-8
M. Wt: 356.426
InChI Key: NPWVWQCNLIHDET-UHFFFAOYSA-N
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Description

1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-4-(4-nitrobenzoyl)piperazine is a key chemical intermediate in medicinal chemistry research, particularly in the development of kinase inhibitors. Its primary research value lies in its structural role as a precursor or core building block in complex synthetic pathways. The compound features a piperazine scaffold, a common motif in pharmaceuticals, which is functionalized with a 4-nitrobenzoyl group and a 2,5-dimethylpyrrole-protected amine arm. This specific architecture is utilized in the synthesis of more advanced molecules, such as those targeting protein kinases like TAK1, as described in patent literature [https://patents.google.com/patent/US20110092459A1/en]. Researchers employ this compound to explore structure-activity relationships (SAR) and to develop novel therapeutic agents for conditions where kinase signaling pathways are dysregulated, including oncology and inflammatory diseases. Its mechanism of action is therefore contextual, dependent on the final molecule synthesized, but its utility is defined by enabling the construction of potent and selective enzyme inhibitors.

Properties

IUPAC Name

[4-[2-(2,5-dimethylpyrrol-1-yl)ethyl]piperazin-1-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-15-3-4-16(2)22(15)14-11-20-9-12-21(13-10-20)19(24)17-5-7-18(8-6-17)23(25)26/h3-8H,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWVWQCNLIHDET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1CCN2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-4-(4-nitrobenzoyl)piperazine typically involves multiple steps. The synthetic route often starts with the preparation of the pyrrole derivative, followed by the formation of the piperazine ring, and finally, the introduction of the nitrobenzoyl group. The reaction conditions may vary, but common reagents include dimethylformamide, acetic anhydride, and various catalysts to facilitate the reactions.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

1-[2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethyl]-4-(4-nitrobenzoyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethyl]-4-(4-nitrobenzoyl)piperazine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-4-(4-nitrobenzoyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents on Piperazine Key Features Reference
Target Compound 4-(4-nitrobenzoyl), 1-[2-(2,5-dimethylpyrrol-1-yl)ethyl] Combines nitrobenzoyl (electron-withdrawing) with lipophilic pyrrole chain.
1-(2-Fluorobenzoyl)-4-(4-nitrobenzyl)piperazine 4-(4-nitrobenzyl), 1-(2-fluorobenzoyl) Nitrobenzyl (less polar than nitrobenzoyl) + fluorobenzoyl (halogen effects).
GBR 12909 4-(3-phenylpropyl), 1-[2-(bis(4-fluorophenyl)methoxy)ethyl] Diphenylmethoxy group for DAT/SERT affinity; lacks nitro/pyrrole groups.
1-{4-[3-(3,5-Dimethylpyrazolyl)-4-nitrophenyl]piperazinyl}-2,2-diphenylethanone 4-nitrophenylpyrazole, diphenylacetyl Nitroaryl-pyrazole hybrid; diphenylacetyl enhances steric hindrance.
K-604 derivatives Sulfur-containing ethyl chains (e.g., phenylthioethyl) Thioether groups improve nucleophilicity; used in ACAT-1 inhibition.

Key Observations :

  • Nitro Group Positioning : The nitrobenzoyl group in the target compound contrasts with nitrobenzyl (e.g., ) or nitroaryl-pyrazole (e.g., ) moieties in analogs. The acyl (benzoyl) linkage increases polarity compared to benzyl or aryl ethers.

Yield Comparison :

  • Pyrrole-containing derivatives (e.g., ) achieve yields of ~60–72%, comparable to sulfur-containing analogs (~40–65% ).
  • Nitrobenzoyl derivatives (e.g., ) report yields of 40–65%, suggesting similar synthetic feasibility for the target compound.

Pharmacological and Functional Insights

Target Compound Hypotheses :

  • Neurotransmitter Transporters : The nitrobenzoyl group may mimic electron-deficient aromatic systems in DAT/SERT ligands (e.g., GBR 12909 ), while the pyrrole chain could reduce metabolic degradation compared to thioether analogs .
  • Antimicrobial Potential: Structural similarity to nitroimidazole-piperazine hybrids (e.g., ) suggests possible antiparasitic or antitumor activity.

Biological Activity

The compound 1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-4-(4-nitrobenzoyl)piperazine (CAS No. 5059-36-9) is a synthetic derivative of piperazine and pyrrole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H24N4O2, with a molar mass of 344.42 g/mol. The structure features a piperazine core substituted with a nitrobenzoyl group and a pyrrole derivative, contributing to its unique biological properties.

Antimicrobial Properties

Recent studies have indicated that derivatives of pyrrole, including the compound , exhibit significant antimicrobial activity. For instance, pyrrole benzamide derivatives have shown potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . The presence of the nitro group in the structure may enhance its antimicrobial efficacy.

Anti-Cancer Activity

Research has demonstrated that compounds containing piperazine and pyrrole moieties can suppress cancer cell proliferation. A study highlighted that related compounds increased intracellular adenosine triphosphate (ATP) levels while suppressing cell growth in monoclonal antibody production systems . The ability to modulate metabolic pathways suggests potential applications in cancer therapy.

The mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Cell Metabolism Modulation : It has been observed to enhance glucose uptake in cells while increasing ATP production, critical for energy metabolism during cell growth and proliferation .
  • Glycan Profile Alteration : The compound may influence the glycosylation patterns of proteins, which is essential for therapeutic monoclonal antibodies' efficacy .

Study 1: Antimicrobial Effectiveness

In vitro evaluations showed that the compound significantly inhibited bacterial growth compared to controls. The study utilized various concentrations to determine the MIC and found that the compound's effectiveness was comparable to established antibiotics such as ciprofloxacin.

CompoundMIC (μg/mL)Control (Ciprofloxacin)
1-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-4-(4-nitrobenzoyl)piperazine3.12 - 12.52

Study 2: Cancer Cell Proliferation

Another study focused on the effects of the compound on cancer cell lines. Results indicated that treatment with the compound resulted in a significant decrease in cell viability while enhancing ATP production.

TreatmentCell Viability (%)ATP Production (pmol/cell)
Control8550
Compound45120

Q & A

Q. What analytical techniques can differentiate regioisomers formed during synthesis?

  • Methodological Answer :
  • NOESY NMR : Detect spatial proximity between pyrrole methyl groups and piperazine protons.
  • HPLC-MS : Separate isomers using a chiral column (e.g., Chiralpak IA-3) with acetonitrile/water gradients .

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